Benzenemethanamine, N-(2,2-dimethyl-4-phenylbutylidene)-
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Overview
Description
Benzenemethanamine, N-(2,2-dimethyl-4-phenylbutylidene)- is an organic compound with a complex structure that includes a benzenemethanamine backbone and a substituted butylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-(2,2-dimethyl-4-phenylbutylidene)- typically involves the reaction of benzenemethanamine with an appropriate aldehyde or ketone under acidic or basic conditions to form the imine. The reaction conditions often include:
Solvent: Common solvents include ethanol, methanol, or dichloromethane.
Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid, or basic catalysts like sodium hydroxide.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-(2,2-dimethyl-4-phenylbutylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanone derivatives, while reduction may produce benzenemethanamine derivatives.
Scientific Research Applications
Benzenemethanamine, N-(2,2-dimethyl-4-phenylbutylidene)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which Benzenemethanamine, N-(2,2-dimethyl-4-phenylbutylidene)- exerts its effects involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. The aromatic ring and substituted butylidene group contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N,N-dimethyl-: Similar structure but with dimethyl substitution on the amine group.
Benzeneethanamine, N,α-dimethyl-: Contains an ethanamine backbone with dimethyl substitution.
Benzenemethanamine, N,N,4-trimethyl-: Features trimethyl substitution on the amine and aromatic ring.
Uniqueness
Benzenemethanamine, N-(2,2-dimethyl-4-phenylbutylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
60014-11-1 |
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Molecular Formula |
C19H23N |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
N-benzyl-2,2-dimethyl-4-phenylbutan-1-imine |
InChI |
InChI=1S/C19H23N/c1-19(2,14-13-17-9-5-3-6-10-17)16-20-15-18-11-7-4-8-12-18/h3-12,16H,13-15H2,1-2H3 |
InChI Key |
FEOOJEQFJCEXBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC=CC=C1)C=NCC2=CC=CC=C2 |
Origin of Product |
United States |
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